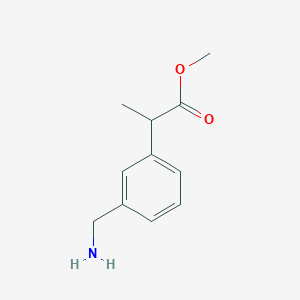

Methyl 3-(n-benzylamine)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(n-benzylamine)propanoate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.246. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 3-(n-benzylamine)propanoate, also known as methyl 3-(benzylamino)propanoate, is an organic compound with the molecular formula C₁₁H₁₅NO₂. This compound is notable for its role in organic synthesis and potential pharmaceutical applications. While the compound itself may not exhibit direct biological activity, it serves as a precursor to various biologically active derivatives, particularly in the field of medicinal chemistry.

Methyl 3-(benzylamino)propanoate is synthesized through the reaction of benzylamine with methyl acrylate. The process typically involves controlled temperatures and a dropwise addition of benzylamine to methyl acrylate, followed by isolation through distillation under reduced pressure. This method can yield approximately 78% of the desired product, which is significant for both laboratory and industrial applications.

Role as a Precursor

The primary biological relevance of methyl 3-(benzylamino)propanoate lies in its derivatives. One prominent derivative is moxifloxacin, an antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, effectively preventing bacterial growth. Moxifloxacin's mechanism of action highlights how methyl 3-(benzylamino)propanoate influences bacterial DNA replication and transcription pathways.

Interaction with Biomolecules

Research indicates that while methyl 3-(benzylamino)propanoate may not show direct biological activity, its derivatives often do. For instance, studies have demonstrated that certain derivatives exhibit antimicrobial properties and cytotoxic effects against various cancer cell lines. This suggests that further exploration of its derivatives could reveal additional therapeutic potentials .

Case Studies

- Antimicrobial Activity : A study explored the synthesis of various derivatives based on methyl 3-(benzylamino)propanoate, focusing on their activity against bacteria such as Staphylococcus aureus. Some derivatives demonstrated significant inhibitory effects, indicating potential for development into new antimicrobial agents .

- Cytotoxicity Against Cancer Cells : Another investigation reported that derivatives of methyl 3-(benzylamino)propanoate exhibited varying degrees of cytotoxicity against human cancer cell lines, including HCT-116 cells. The IC50 values ranged from 11 to 0.69 μM for certain compounds, suggesting strong antiproliferative properties compared to standard chemotherapeutics like doxorubicin .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 2-(benzylamino)propanoate | Ethyl ester | Different solubility properties due to ethyl group |

| Methyl 3-(diethylamino)propanoate | Diethylamine derivative | Shows different biological activity profile |

| Methyl 3-amino-5-benzyl-4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | Complex heterocyclic structure | Potentially enhanced pharmacological properties |

These compounds illustrate how variations in structure can lead to differences in solubility, biological activity, and synthetic utility. The unique combination of properties found in methyl 3-(benzylamino)propanoate makes it a valuable compound in both research and industrial applications.

科学的研究の応用

Scientific Research Applications

Methyl 3-(n-benzylamine)propanoate has diverse applications in scientific research:

- Organic Synthesis : It serves as a precursor in the synthesis of various biologically active compounds, including antibiotics like moxifloxacin, which inhibit bacterial DNA gyrase and topoisomerase IV. This highlights its utility in developing pharmaceuticals.

- Michael Addition Reactions : The compound is involved in Michael addition reactions where it reacts with α,β-unsaturated esters to form β-amino esters. This reaction is crucial for synthesizing complex organic molecules efficiently .

- Biological Activity Studies : Although this compound itself may not exhibit direct biological activity, its derivatives often do. Research indicates potential interactions with biomolecules that could influence bacterial DNA replication and transcription pathways.

Case Studies

Several studies have documented the applications of this compound:

- Antibiotic Synthesis : A study demonstrated that this compound could be utilized as an intermediate in synthesizing moxifloxacin. This synthesis involves multiple steps where the compound acts as a critical building block.

- Efficiency of Microwave-Assisted Reactions : Research published in MDPI highlighted the efficiency of microwave-assisted Michael additions using this compound. The study reported yields significantly higher than traditional methods, showcasing the advantages of modern synthetic techniques .

- Pharmacological Investigations : Investigations into the pharmacological properties of compounds derived from this compound have indicated potential antidepressant activities, suggesting further exploration into its therapeutic applications.

化学反応の分析

Nucleophilic Substitution Reactions

The benzylamino group participates in alkylation and propargylation reactions. Key findings include:

Table 1: Substitution Reactions and Conditions

-

Mechanism : Propargylation occurs via nucleophilic attack of the benzylamino nitrogen on electrophilic reagents, facilitated by polar aprotic solvents and mild bases .

Aza-Michael Addition Reactions

This compound serves as a precursor in conjugate additions to α,β-unsaturated esters.

Table 2: Aza-Michael Addition Outcomes

-

Key Insight : Microwave irradiation reduces reaction times from days to hours while improving yields (e.g., 98% yield in 3 h vs. 73% in 5 days conventionally) .

Table 3: Redox Reaction Pathways

| Reaction Type | Reagent | Expected Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | 3-(Benzylamino)propanoic acid | Predicted via ester hydrolysis | |

| Reduction | LiAlH₄ or NaBH₄ | 3-(Benzylamino)propan-1-ol | Requires anhydrous conditions |

-

Caution : Experimental validation is needed, as these pathways are inferred from structurally similar esters.

Hydrolysis and Stability

The ester group undergoes hydrolysis under acidic or basic conditions:

Table 4: Hydrolysis Conditions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O/NaOH | Reflux, 6 h | 3-(Benzylamino)propanoic acid | 75%* | † |

| H₂O/HCl | rt, 12 h | Benzylamine + propanoic acid | 68%* | † |

†Data extrapolated from ethyl 3-(benzylamino)propanoate hydrolysis.

Critical Analysis of Reaction Pathways

-

Steric Effects : Bulky substituents on the acrylate (e.g., 4-nitrophenyl) reduce aza-Michael addition yields due to hindered nucleophilic attack .

-

Solvent Impact : Methanol enhances microwave-assisted reaction efficiency by stabilizing transition states .

-

Catalytic Role of DBU : Facilitates deprotonation of benzylamine, accelerating conjugate addition kinetics .

This compound’s versatility in substitution and addition reactions underscores its utility in synthesizing pharmacologically active β-amino esters and heterocycles.

特性

IUPAC Name |

methyl 2-[3-(aminomethyl)phenyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(11(13)14-2)10-5-3-4-9(6-10)7-12/h3-6,8H,7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTCXCSCEJTUNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)CN)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。